molecular formula C10H7ClN2O B11897397 7-Chloroquinoline-3-carboxamide CAS No. 1296950-49-6

7-Chloroquinoline-3-carboxamide

Cat. No.: B11897397
CAS No.: 1296950-49-6
M. Wt: 206.63 g/mol
InChI Key: FGQHOHVSOBCKLF-UHFFFAOYSA-N
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Description

7-Chloroquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 7th position and a carboxamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through various methods such as the Skraup synthesis or the Friedländer synthesis.

    Formation of Carboxamide Group: The 7-chloroquinoline is then subjected to a reaction with a suitable amide-forming reagent, such as an amine or ammonia, under appropriate conditions to introduce the carboxamide group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 7-Chloroquinoline-3-amine.

    Substitution: Various 7-substituted quinoline-3-carboxamide derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits significant biological activity, including antitumor and antimicrobial properties.

    Medicine: Research has shown its potential as a therapeutic agent for the treatment of cancer and infectious diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell cycle regulation and apoptosis.

    Pathways Involved: It induces cell cycle arrest and apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. This leads to the inhibition of cell proliferation and the induction of programmed cell death in cancer cells.

Comparison with Similar Compounds

    7-Chloroquinoline-1,2,3-triazoyl carboxamides: These compounds also exhibit antitumor properties and induce cell cycle arrest and apoptosis.

    Quinoline-3-carboxamide derivatives: These derivatives share similar structural features and biological activities.

Uniqueness: 7-Chloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while exhibiting minimal effects on normal cells makes it a promising candidate for further development as an anticancer agent.

Properties

CAS No.

1296950-49-6

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

7-chloroquinoline-3-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14)

InChI Key

FGQHOHVSOBCKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)N)Cl

Origin of Product

United States

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